Gcn2-IN-1

Description

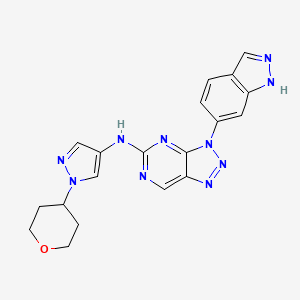

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNFLNGJQOHNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gcn2-IN-1: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Gcn2-IN-1, a potent and specific inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. The information presented herein is intended to support research and development efforts targeting the Integrated Stress Response (ISR) pathway.

Introduction to GCN2 and the Integrated Stress Response

General Control Nonderepressible 2 (GCN2) is a crucial serine/threonine kinase that plays a central role in the cellular response to amino acid deprivation. As a key sensor of nutritional stress, GCN2 is a master regulator of the Integrated Stress Response (ISR), a complex signaling network that allows cells to adapt to various environmental challenges.

Under conditions of amino acid scarcity, uncharged transfer RNAs (tRNAs) accumulate and bind to the histidyl-tRNA synthetase (HisRS)-like domain of GCN2. This binding event triggers a conformational change, leading to the autophosphorylation and activation of the GCN2 kinase domain. The primary substrate of activated GCN2 is the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α at Serine 51 leads to a global reduction in protein synthesis, conserving resources for the cell to survive the period of nutrient stress. Paradoxically, the phosphorylation of eIF2α also selectively promotes the translation of specific mRNAs, most notably the activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis, transport, and stress resistance, thereby forming a negative feedback loop to restore cellular homeostasis.

Given its critical role in cellular adaptation to stress, the GCN2 pathway has emerged as a significant target in various diseases, including cancer. Tumor cells often experience nutrient-poor microenvironments and rely on stress response pathways like the one mediated by GCN2 to survive and proliferate. Inhibition of GCN2, therefore, represents a promising therapeutic strategy to selectively target cancer cells.

This compound: A Potent and Specific GCN2 Inhibitor

This compound (also known as A-92) is a small molecule inhibitor designed to target the ATP-binding pocket of GCN2. As a Type I kinase inhibitor, it competes with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of its downstream substrate, eIF2α.

Quantitative Data

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type | Source |

| IC50 (GCN2 autophosphorylation) | ~0.2 µM | Biochemical | --INVALID-LINK-- |

| IC50 (Enzymatic) | <0.3 µM | Biochemical | --INVALID-LINK--, --INVALID-LINK-- |

| IC50 (Cellular) | 0.3 - 3 µM | Cellular | --INVALID-LINK-- |

| IC50 (HIV-1 Integrase phosphorylation) | ~0.2 µM | Biochemical | --INVALID-LINK-- |

| IC50 (U251 glioma cell viability) | 4.7 µM | Cellular | --INVALID-LINK-- |

| IC50 (XD456 glioma cell viability) | 2.8 µM | Cellular | --INVALID-LINK-- |

| IC50 (U87 glioma cell viability) | 3.2 µM | Cellular | --INVALID-LINK-- |

| IC50 (LN-229 glioma cell viability) | 2.7 µM | Cellular | --INVALID-LINK-- |

| IC50 (HuR protein dimerization) | 4.5 µM | Biochemical | --INVALID-LINK-- |

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of GCN2 kinase. By occupying the ATP-binding site, it directly blocks the catalytic activity of the enzyme, preventing the transfer of a phosphate group from ATP to eIF2α. This inhibition of eIF2α phosphorylation is the primary mechanism through which this compound exerts its effects on the Integrated Stress Response.

The downstream consequences of GCN2 inhibition by this compound include:

-

Prevention of eIF2α Phosphorylation: The most immediate effect is the reduction of phosphorylated eIF2α levels, even under conditions of amino acid starvation that would normally activate GCN2.

-

Restoration of Global Protein Synthesis: By preventing eIF2α phosphorylation, this compound alleviates the translational repression typically induced by the ISR.

-

Suppression of ATF4 Translation: The selective translation of ATF4 mRNA is dependent on eIF2α phosphorylation. Therefore, inhibition of GCN2 by this compound leads to a decrease in ATF4 protein levels.

-

Downregulation of ISR Target Genes: The reduction in ATF4 levels results in the decreased transcription of downstream target genes involved in amino acid metabolism and stress adaptation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro GCN2 Kinase Inhibition Assay (Biochemical)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on GCN2 kinase using a radiometric assay.

Materials:

-

Recombinant human GCN2 enzyme

-

Recombinant human eIF2α protein (substrate)

-

This compound

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

Uncharged tRNA

-

Bovine Serum Albumin (BSA)

-

SDS-PAGE gels and reagents

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant GCN2 enzyme (e.g., 0.05 µg), and uncharged tRNA (e.g., 50 ng).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate eIF2α (e.g., 0.2 µg) and [γ-³²P]ATP (e.g., 3 µCi) to the mixture.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into eIF2α using a phosphorimager system.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

An In-Depth Technical Guide to the Function of Gcn2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gcn2-IN-1, also known as A-92, is a potent and specific inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). By inhibiting GCN2, this compound modulates downstream signaling pathways, primarily the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent translation of Activating Transcription Factor 4 (ATF4). This modulation of the GCN2-eIF2α-ATF4 axis has significant implications for cellular homeostasis, proliferation, and survival, particularly in the context of cancer biology. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of the signaling pathway it targets.

Introduction to GCN2 and the Integrated Stress Response

The Integrated Stress Response (ISR) is a conserved signaling network that allows cells to adapt to various environmental stresses, including nutrient deprivation, viral infection, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis, conserving resources, while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis.

GCN2 is one of the four known eIF2α kinases and is primarily activated by amino acid scarcity.[1][2] Under conditions of amino acid depletion, uncharged tRNAs accumulate and bind to the histidyl-tRNA synthetase (HisRS)-like domain of GCN2, leading to its activation.[1][3] Activated GCN2 then phosphorylates eIF2α, initiating the ISR cascade. In the context of cancer, the GCN2 pathway is often hijacked by tumor cells to survive in the nutrient-poor microenvironment of a solid tumor, making it an attractive target for therapeutic intervention.[2][4]

This compound: A Potent Inhibitor of GCN2

This compound (A-92) is a small molecule inhibitor that targets the kinase activity of GCN2. By binding to the active site of GCN2, it prevents the phosphorylation of its substrate, eIF2α, thereby blocking the downstream signaling cascade. This inhibition of the GCN2 pathway can selectively induce apoptosis in cancer cells that are dependent on this pathway for survival.[5]

Quantitative Data

The inhibitory potency of this compound has been characterized in various assays. The following tables summarize the available quantitative data.

| Assay Type | Parameter | Value | Reference(s) |

| Enzymatic Assay | IC50 | <0.3 µM | [6][7] |

| Cell-based Assay | IC50 | 0.3-3 µM | [6][8] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| U251 | Glioblastoma | 4.7 | [8] |

| XD456 | Glioblastoma | 2.8 | [8] |

| U87 | Glioblastoma | 3.2 | [8] |

| LN-229 | Glioblastoma | 2.7 | [8] |

| APC-deficient cells | Colorectal Cancer | Dose-dependent apoptosis | [5] |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Signaling Pathway and Mechanism of Action

This compound exerts its function by directly inhibiting the kinase activity of GCN2. This action disrupts the canonical GCN2-eIF2α-ATF4 signaling pathway.

Caption: GCN2 Signaling Pathway and Inhibition by this compound.

Under conditions of amino acid deprivation, GCN2 is activated, leading to the phosphorylation of eIF2α. Phosphorylated eIF2α has two main consequences: it inhibits global protein synthesis and selectively promotes the translation of ATF4. ATF4 then drives the expression of genes that help the cell adapt to the stress. This compound blocks the initial step of this cascade by inhibiting GCN2, thereby preventing the phosphorylation of eIF2α and the subsequent downstream events.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro GCN2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of GCN2.

Materials:

-

Recombinant human GCN2 enzyme

-

eIF2α substrate (recombinant or peptide)

-

This compound (A-92)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of 4x this compound dilution or DMSO (vehicle control).

-

Add 5 µL of 2x GCN2 enzyme and eIF2α substrate solution in kinase assay buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., U251, HT-29)

-

Complete cell culture medium

-

This compound (A-92)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9][10]

Western Blot Analysis of p-eIF2α and ATF4

This method is used to confirm the on-target effect of this compound by measuring the phosphorylation of eIF2α and the expression of ATF4.

Materials:

-

Cancer cell lines

-

This compound (A-92)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).

-

Induce amino acid starvation if necessary to activate the GCN2 pathway (e.g., by using media lacking a specific amino acid).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.[11][12]

Experimental Workflow for this compound Characterization

A typical workflow for characterizing a kinase inhibitor like this compound involves a multi-step process from initial screening to in vivo validation.

Caption: A typical experimental workflow for kinase inhibitor characterization.

This workflow begins with high-throughput screening to identify initial hits. Promising compounds then undergo rigorous biochemical and cell-based assays to determine their potency and on-target activity. Further mechanistic studies elucidate how the inhibitor affects the signaling pathway. Finally, in vivo models are used to assess the efficacy, pharmacokinetics, and pharmacodynamics of the lead compounds, ultimately leading to the selection of a preclinical candidate.[13]

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets the GCN2 kinase. Its ability to inhibit the GCN2-eIF2α-ATF4 signaling pathway provides a mechanism to exploit the metabolic vulnerabilities of cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this potent GCN2 inhibitor. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

- 1. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of general control nonderepressible kinase 2 in cancer cell apoptosis by posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GCN2: roles in tumour development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

Gcn2-IN-1: A Technical Guide to a Novel Cancer Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrated stress response (ISR) is a critical cellular signaling network that enables cancer cells to adapt to the harsh tumor microenvironment, characterized by nutrient deprivation, hypoxia, and oxidative stress. A key regulator of the ISR is the serine/threonine kinase General Control Nonderepressible 2 (GCN2). GCN2 activation promotes cancer cell survival and proliferation, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Gcn2-IN-1, a potent and specific inhibitor of GCN2, and its potential as a cancer therapeutic. We will delve into its mechanism of action, present preclinical data, and provide detailed experimental protocols for its investigation.

The GCN2 Signaling Pathway in Cancer

Under conditions of amino acid starvation, a hallmark of the tumor microenvironment, uncharged transfer RNAs (tRNAs) accumulate and bind to the histidyl-tRNA synthetase (HisRS)-like domain of GCN2. This binding event induces a conformational change, leading to GCN2 autophosphorylation and activation. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.

Phosphorylation of eIF2α has a dual effect on protein synthesis. It leads to a global downregulation of cap-dependent translation, conserving resources for the cell. Concurrently, it selectively promotes the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably the activating transcription factor 4 (ATF4). ATF4 is a master regulator of a transcriptional program that helps cells adapt to stress by upregulating genes involved in amino acid synthesis and transport, autophagy, and antioxidant responses. By hijacking this pathway, cancer cells can survive and even thrive in nutrient-poor conditions.[1][2]

This compound: A Potent and Specific Inhibitor

This compound is a small molecule inhibitor that targets the ATP-binding site of the GCN2 kinase domain, thereby preventing its catalytic activity.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of GCN2. By binding to the kinase domain, it blocks the autophosphorylation of GCN2 and the subsequent phosphorylation of its substrate, eIF2α. This inhibition of the GCN2 signaling cascade prevents the downstream activation of ATF4 and the adaptive transcriptional program. As a result, cancer cells are unable to cope with amino acid deprivation, leading to reduced protein synthesis, cell cycle arrest, and ultimately, apoptosis.

Preclinical Data

This compound has demonstrated potent and selective inhibition of GCN2 in both enzymatic and cell-based assays.

| Assay Type | Parameter | Value | Reference |

| Enzymatic Assay | IC50 | <0.3 µM | [1] |

| Cell-based Assay | IC50 | 0.3 - 3 µM | [1] |

In vivo studies using xenograft models of various cancers have shown that this compound can significantly inhibit tumor growth, both as a monotherapy and in combination with other anticancer agents.[3][4] Combination strategies, particularly with agents that induce amino acid stress, such as L-asparaginase, have shown synergistic effects.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

In Vitro GCN2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant GCN2. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[6]

Materials:

-

Recombinant human GCN2 protein

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase tracer

-

This compound (dissolved in DMSO)

-

Kinase buffer

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 4 µL of 4X test compound (this compound or DMSO vehicle control).

-

Add 8 µL of a 2X mixture of recombinant GCN2 and Eu-anti-tag antibody in kinase buffer.

-

Add 4 µL of 4X kinase tracer in kinase buffer.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells. The MTT or MTS assay is a widely used colorimetric method.[7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO vehicle control.

-

Incubate the plate for the desired period (e.g., 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of GCN2 Pathway Activation

This method is used to detect the phosphorylation status of key proteins in the GCN2 signaling pathway, such as GCN2, eIF2α, and the expression level of ATF4, in response to this compound treatment.[9][10]

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points. A positive control for GCN2 activation (e.g., amino acid starvation) should be included.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[11]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest

-

Matrigel or other basement membrane extract (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: Volume = (Length × Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.

Experimental and Logical Workflow

The investigation of this compound as a potential cancer therapeutic typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancer by targeting the GCN2-mediated integrated stress response. Its ability to inhibit a key survival pathway in cancer cells, particularly under the stressful conditions of the tumor microenvironment, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers and drug developers to investigate the full therapeutic potential of this compound. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer models, exploring rational combination therapies, and identifying predictive biomarkers to guide its clinical application.

References

- 1. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

Gcn2-IN-1: A Technical Guide to a Potent Inhibitor of the Integrated Stress Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gcn2-IN-1, also known as A-92, is a potent and specific ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, a critical regulator of the Integrated Stress Response (ISR). As a member of the triazolo[4,5-d]pyrimidine class of compounds, this compound has served as a valuable chemical probe for elucidating the role of GCN2 in various physiological and pathological processes, including cancer cell survival and retroviral integration. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological characterization of this compound, including detailed experimental protocols and a summary of its known quantitative data. While a powerful tool for in vitro studies, its utility in vivo has been limited, a critical consideration for its application in drug development programs.

Introduction to GCN2 and the Integrated Stress Response

The Integrated Stress Response (ISR) is a conserved signaling network that allows cells to adapt to various environmental stresses, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress.[1] A central node in this pathway is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] This event leads to a global reduction in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4.[1][2] ATF4, in turn, orchestrates a transcriptional program aimed at resolving the stress and restoring cellular homeostasis.[1][2]

Four known eIF2α kinases, each activated by distinct stress signals, converge on this central pathway:

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation through the binding of uncharged tRNAs.[3][4]

-

PERK (PKR-like ER kinase): Activated by ER stress.

-

PKR (Protein Kinase R): Activated by double-stranded RNA, often during viral infection.

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency and oxidative stress.

Given its role in promoting cell survival under nutrient-limiting conditions, GCN2 has emerged as a compelling therapeutic target, particularly in the context of the tumor microenvironment, which is often characterized by amino acid depletion.[1][5][6] Inhibition of GCN2 is hypothesized to render cancer cells more susceptible to nutrient stress and to enhance the efficacy of therapies that further deplete amino acids, such as asparaginase.[7]

Discovery and Development of this compound (A-92)

This compound (A-92) is a synthetic small molecule belonging to the triazolo[4,5-d]pyrimidine chemical class.[8] Its development as a GCN2 inhibitor was first disclosed in the patent literature, with subsequent characterization in peer-reviewed publications.[8][9][10] The discovery process likely involved a high-throughput screening campaign against the GCN2 kinase, followed by medicinal chemistry efforts to optimize potency and selectivity. The logical workflow for the discovery and preclinical development of a kinase inhibitor like this compound is depicted below.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the GCN2 kinase domain and preventing the phosphorylation of its primary substrate, eIF2α. This action effectively blocks the downstream signaling cascade of the GCN2-mediated ISR.

Quantitative Data Summary

The following tables summarize the publicly available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 | Reference(s) |

| Enzymatic Assay | GCN2 | < 0.3 µM | [2][5][9] |

| GCN2 Autophosphorylation | GCN2 | ~0.2 µM | [11] |

| Cellular Assay | GCN2 | 0.3 - 3 µM | [2][5][9] |

| HIV-1 Integrase Phosphorylation | GCN2 | ~0.2 µM | [12] |

| HuR Dimerization | HuR | 4.5 µM | [5] |

Table 2: Cellular Viability (IC50) of this compound in Glioma Cell Lines

| Cell Line | IC50 | Reference(s) |

| U251 | 4.7 µM | [5] |

| XD456 | 2.8 µM | [5] |

| U87 | 3.2 µM | [5] |

| LN-229 | 2.7 µM | [5] |

Note on Selectivity and Off-Target Effects: While this compound is a potent GCN2 inhibitor, studies have shown that at higher concentrations (10-40 µM), it can induce eIF2α phosphorylation through the activation of PERK.[13] This highlights the importance of using this compound at appropriate concentrations to ensure on-target activity in cellular experiments. A comprehensive kinase selectivity profile across a broad panel of kinases is not publicly available.

Pharmacokinetics and In Vivo Data: There is a notable lack of publicly available in vivo pharmacokinetic and efficacy data for this compound. Some reports suggest that this compound may not be suitable for in vivo use, potentially due to poor pharmacokinetic properties.[6] Researchers should exercise caution and perform their own pharmacokinetic and tolerability studies before considering in vivo applications.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are based on standard, published protocols and should be optimized for specific laboratory conditions.

GCN2 Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the GCN2 kinase domain.

Materials:

-

Recombinant human GCN2 kinase domain

-

LanthaScreen® Eu-anti-Tag Antibody

-

LanthaScreen® Kinase Tracer 236

-

5X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

TR-FRET Dilution Buffer

-

Test compound (this compound) serially diluted in DMSO

-

384-well, low-volume, black assay plates

Procedure:

-

Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled H2O.

-

Prepare 4X Compound Dilutions: Create a serial dilution of this compound in 1X Kinase Buffer A. The final concentration of DMSO in the assay should be kept at ≤1%.

-

Prepare 2X Kinase/Antibody Mixture: Dilute the GCN2 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A to twice the final desired concentration.

-

Prepare 4X Tracer Solution: Dilute the Kinase Tracer 236 in 1X Kinase Buffer A to four times the final desired concentration.

-

Assay Assembly (16 µL final volume):

-

Add 4 µL of 4X this compound dilution to the assay plate.

-

Add 8 µL of 2X Kinase/Antibody mixture.

-

Add 4 µL of 4X Tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular GCN2 Target Engagement (Western Blot for p-GCN2 and p-eIF2α)

This protocol assesses the ability of this compound to inhibit the phosphorylation of GCN2 (autophosphorylation) and its substrate eIF2α in a cellular context.

Materials:

-

Human cell line (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

GCN2 activator (e.g., Halofuginone, an inducer of amino acid starvation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-GCN2 (Thr899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

PVDF membrane

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

GCN2 Activation: Add a GCN2 activator (e.g., Halofuginone) to the media and incubate for the desired time (e.g., 1-6 hours). Include appropriate vehicle and positive controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

ATF4 Reporter Gene Assay

This assay measures the functional consequence of GCN2 inhibition by quantifying the activity of a reporter gene (e.g., luciferase) under the control of an ATF4-responsive promoter.

Materials:

-

HEK293T cells stably expressing an ATF4-luciferase reporter construct

-

Complete cell culture medium

-

GCN2 activator (e.g., Halofuginone)

-

This compound

-

Luciferase assay reagent

-

96-well, white, clear-bottom assay plates

-

Luminometer

Procedure:

-

Cell Seeding: Plate the ATF4-reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

GCN2 Activation: Add a GCN2 activator to induce ATF4 expression and incubate for an appropriate time (e.g., 6-16 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Plot the luciferase activity against the log of the inhibitor concentration and determine the IC50 value using a four-parameter logistic fit.

Conclusion

This compound (A-92) is a well-characterized, potent inhibitor of GCN2 kinase and a valuable tool for in vitro investigations into the Integrated Stress Response. Its triazolo[4,5-d]pyrimidine scaffold has been a foundational element in the development of GCN2 inhibitors. While its utility as a chemical probe in cellular assays is clear, the lack of available in vivo data suggests limitations for its direct therapeutic application. Nevertheless, the study of this compound has significantly contributed to our understanding of the GCN2 signaling pathway and has paved the way for the development of next-generation GCN2 inhibitors with improved drug-like properties for potential clinical development.

References

- 1. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Targeting the Integrated Stress Response Kinase GCN2 to Modulate Retroviral Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the integrated stress response by inhibitors of its kinases - PMC [pmc.ncbi.nlm.nih.gov]

Gcn2-IN-1: An In-Depth Technical Guide to a Potent GCN2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gcn2-IN-1, a potent and specific inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a critical sensor of amino acid deprivation and plays a central role in the Integrated Stress Response (ISR), a key signaling network for cellular homeostasis. Its involvement in various diseases, including cancer, has made it an attractive target for therapeutic intervention. This document details the mechanism of action of this compound, its impact on the GCN2 signaling pathway, and provides detailed experimental protocols for its characterization.

Core Concepts: The GCN2 Kinase and the Integrated Stress Response

Under conditions of amino acid scarcity, uncharged transfer RNAs (tRNAs) accumulate in the cell. GCN2 possesses a histidyl-tRNA synthetase (HisRS)-like domain that binds to these uncharged tRNAs, leading to a conformational change and activation of its kinase domain.[1] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has a dual effect: it globally inhibits protein synthesis to conserve resources, while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4).[2] ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and transport, helping the cell to adapt to and overcome the nutrient stress. Dysregulation of the GCN2-ATF4 pathway has been implicated in the survival and proliferation of cancer cells in the nutrient-poor tumor microenvironment.[3]

This compound: A Potent Active Site Inhibitor

This compound, also known as A-92, is a specific and potent active site inhibitor of GCN2 kinase.[4] By binding to the ATP-binding pocket of the kinase, this compound effectively blocks the phosphorylation of eIF2α, thereby inhibiting the downstream signaling cascade of the ISR.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound and other notable GCN2 inhibitors.

| Inhibitor | Target | Assay Type | IC50 | Ki | Cell Line/System | Reference |

| This compound (A-92) | GCN2 | Enzymatic Assay | <0.3 µM | Not Reported | Recombinant GCN2 | [4] |

| This compound (A-92) | GCN2 | Cell-based Assay | 0.3-3 µM | Not Reported | Not Specified | |

| GCN2iB | GCN2 | Enzymatic Assay | 2.4 nM | Not Reported | Recombinant GCN2 | [5][6] |

| TAP20 | GCN2 | Enzymatic Assay | 17 nM | Not Reported | Recombinant GCN2 | [7] |

| TAP20 | GCN2 | Cell-based (ATF4 expression) | 0.29 µM | Not Reported | SKOV3 | [7] |

| TAP20 | GCN2 | Cell-based (ATF4 expression) | 0.54 µM | Not Reported | MDA-MB-231 | [7] |

| TAP20 | GCN2 | Cell-based (ATF4 expression) | 0.56 µM | Not Reported | HPAFII | [7] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the GCN2 signaling pathway and a typical experimental workflow for evaluating GCN2 inhibitors.

References

- 1. Frontiers | General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases [frontiersin.org]

- 2. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

- 7. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis [mdpi.com]

GCN2-IN-1 and its Impact on eIF2α Phosphorylation: A Technical Guide

Introduction

The Integrated Stress Response (ISR) is a crucial cellular signaling network that allows cells to adapt to various environmental stresses, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress.[1] A central event in the ISR is the phosphorylation of the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α).[1] This phosphorylation is catalyzed by one of four specific kinases: GCN2, PERK, PKR, and HRI, each responding to different types of stress.[2]

General Control Nonderepressible 2 (GCN2) is the primary sensor for amino acid starvation.[2][3] Upon activation by uncharged tRNAs that accumulate during amino acid deficiency, GCN2 phosphorylates eIF2α at Serine 51.[4][5] This event leads to a global reduction in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, such as that encoding the transcription factor ATF4, to orchestrate a transcriptional program for stress adaptation.[6][7]

Given its central role in cellular homeostasis and the survival of cancer cells under nutrient-deprived conditions, GCN2 has emerged as a significant target for therapeutic intervention.[6][8][9] GCN2-IN-1 (also known as A-92) is a potent and specific, active-site inhibitor of GCN2, serving as a critical tool for dissecting the ISR and exploring its therapeutic potential.[10][11] This guide provides an in-depth overview of the effect of this compound on eIF2α phosphorylation, presenting quantitative data, detailed experimental protocols, and visual workflows for researchers in the field.

The GCN2-eIF2α Signaling Pathway

Under conditions of amino acid scarcity, the concentration of uncharged tRNAs increases. The histidyl-tRNA synthetase (HisRS)-like domain of GCN2 binds to these uncharged tRNAs, leading to a conformational change that activates its kinase domain.[5] The activated GCN2 then phosphorylates eIF2α on Serine 51. Phosphorylated eIF2α exhibits a higher affinity for eIF2B, a guanine nucleotide exchange factor, sequestering it in an inactive complex.[5] This reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex required for initiating translation, thereby attenuating global protein synthesis.[5] However, this reduction in ternary complex availability favors the translation of mRNAs containing upstream open reading frames (uORFs) in their 5' leaders, such as ATF4.[6] ATF4, in turn, activates the transcription of genes involved in amino acid synthesis and transport, helping to restore cellular homeostasis.[4]

Quantitative Data: Potency of this compound

This compound is a highly effective inhibitor of GCN2 kinase activity. Its potency has been quantified in both enzymatic and cellular assays.

| Assay Type | Inhibitor | IC₅₀ Value | Reference |

| Enzymatic Assay | This compound (A-92) | < 0.3 µM | [10][12] |

| Cellular Assay | This compound (A-92) | 0.3 - 3 µM | [10][12] |

Table 1: Inhibitory Potency of this compound.

These values demonstrate that this compound potently inhibits the isolated GCN2 enzyme and effectively engages the target in a cellular context to block downstream signaling. Studies with other potent GCN2 inhibitors have shown suppression of asparaginase-induced p-GCN2, p-eIF2α, and ATF4 in CCRF-CEM cells, confirming the downstream effects of inhibiting this pathway.[13]

Experimental Protocols

Verifying the effect of this compound on eIF2α phosphorylation requires specific and robust methodologies. Below are detailed protocols for key experiments.

Western Blotting for Phospho-eIF2α

This protocol is a standard method to detect the levels of total and phosphorylated eIF2α in cell lysates, providing a direct readout of this compound's cellular activity.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MEF, U2OS, or a relevant cancer cell line) in 6-well plates and grow to ~80% confluency.

-

Induce stress to activate GCN2 (e.g., incubate in amino acid-deficient media or treat with asparaginase).[13][14]

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-6 hours).[7]

-

-

Cell Lysis:

-

Protein Quantification:

-

Collect the supernatant.

-

Determine the protein concentration using a BCA Protein Assay Kit.[15]

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-eIF2α (Ser51) overnight at 4°C (e.g., 1:1000 dilution).

-

Wash the membrane three times with TBS-T.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[15]

-

Wash the membrane three times with TBS-T.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

To normalize, strip the membrane and re-probe with an antibody for total eIF2α and a loading control like actin or GAPDH.

-

Quantify band intensities using densitometry software.

-

In Vitro GCN2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of GCN2 in a cell-free system.

Methodology:

-

Reaction Setup:

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP (e.g., 100 µM).[17] The ATP can be radiolabeled ([γ-³²P]ATP) for autoradiographic detection or non-labeled for detection by immunoblotting.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination:

-

Stop the reaction by adding SDS loading buffer.

-

-

Detection:

-

If using radiolabeled ATP: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an autoradiography film.

-

If using non-labeled ATP: Perform a Western blot as described above using an antibody specific for phospho-eIF2α (Ser51).[18]

-

-

Data Analysis:

-

Quantify the phosphorylation signal for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

This compound is a valuable chemical probe for investigating the Integrated Stress Response. As a potent and specific inhibitor of GCN2, it effectively blocks the stress-induced phosphorylation of eIF2α. This action prevents the subsequent global translational repression and the specific upregulation of ATF4, allowing researchers to precisely dissect the role of the GCN2 pathway in various physiological and pathological contexts, including cancer metabolism and neurological disorders.[3] The methodologies outlined in this guide provide a robust framework for utilizing this compound to explore the complex biology regulated by this critical stress-sensing kinase.

References

- 1. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gcn2 eIF2α kinase mediates combinatorial translational regulation through nucleotide motifs and uORFs in target mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | TargetMol [targetmol.com]

- 13. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GCN2 adapts protein synthesis to scavenging-dependent growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. A GCN1-independent activator of the kinase GCN2 [elifesciences.org]

- 18. biorxiv.org [biorxiv.org]

Gcn2-IN-1: An In-Depth Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Gcn2-IN-1, a potent inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. This document details the core mechanism of the GCN2 signaling pathway, presents quantitative data on the inhibitory activity of this compound, and provides detailed protocols for key in vitro experiments.

Introduction to GCN2 Signaling

General Control Nonderepressible 2 (GCN2) is a crucial serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR), a fundamental cellular pathway for adapting to various environmental stresses.[1][2] The primary activator of GCN2 is the accumulation of uncharged tRNAs, a direct consequence of amino acid starvation.[3][4] Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[1][4] This phosphorylation event leads to a global reduction in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to restore homeostasis.[1][5]

Given its role in cellular stress responses, GCN2 has emerged as a potential therapeutic target in oncology and other diseases where cells experience nutrient deprivation.[1][5] Small molecule inhibitors of GCN2, such as this compound, are valuable tools for investigating the therapeutic potential of targeting this pathway.

Quantitative Inhibitory Activity of this compound

This compound (also known as A-92) has been identified as a potent and specific inhibitor of GCN2 kinase activity.[1][2][3] In vitro studies have quantified its inhibitory potency in both biochemical and cellular assays.

| Assay Type | IC50 Value | Reference |

| GCN2 Enzymatic Assay | < 0.3 µM | [1][2][3] |

| Cellular Assay | 0.3 - 3 µM | [2][3] |

Table 1: Summary of this compound In Vitro Inhibitory Activity. The table presents the half-maximal inhibitory concentration (IC50) of this compound against GCN2 in a purified enzyme assay and in a cell-based context.

GCN2 Signaling Pathway

The following diagram illustrates the canonical GCN2 signaling pathway, which is initiated by amino acid deprivation and culminates in the adaptive cellular response.

Figure 1: GCN2 Signaling Pathway. This diagram depicts the activation of GCN2 by uncharged tRNA, leading to eIF2α phosphorylation, and the subsequent downstream effects on global and specific protein translation. The inhibitory action of this compound is also shown.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to characterize the activity of this compound.

In Vitro GCN2 Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of purified GCN2 and its inhibition by this compound by quantifying the incorporation of radiolabeled phosphate into its substrate, eIF2α.

Materials:

-

Purified recombinant human GCN2 protein

-

Purified recombinant human eIF2α protein (substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

[γ-³²P]ATP (3000 Ci/mmol)

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 100 mM Potassium Acetate, 5 mM Magnesium Acetate, 0.5 µg Bovine Serum Albumin)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing 0.05 µg of purified GCN2 and 0.2 µg of eIF2α in the Kinase Assay Buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding 3 µCi of [γ-³²P]ATP.

-

Incubate the reaction mixture for 20 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radiolabeled eIF2α bands using a phosphorimager.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Western Blot-Based GCN2 Inhibition Assay in Cells

This assay assesses the ability of this compound to inhibit GCN2 activity within a cellular context by measuring the phosphorylation of its direct downstream target, eIF2α.

Materials:

-

Human cell line (e.g., U2OS)

-

Cell culture medium and supplements

-

This compound

-

Amino acid-free medium (for inducing GCN2 activation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce GCN2 activation by replacing the culture medium with amino acid-free medium for a defined period (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-eIF2α (Ser51) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total eIF2α to normalize for protein loading.

-

Quantify the band intensities and determine the effect of this compound on eIF2α phosphorylation.

Experimental Workflow and Logic

The following diagrams illustrate the workflow for the in vitro characterization of this compound and the logical relationship of its mechanism of action.

Figure 2: In Vitro Workflow for this compound. This diagram outlines the experimental steps for characterizing the inhibitory activity of this compound, from initial biochemical and cellular assays to final data analysis.

Figure 3: Mechanism of Action of this compound. This diagram illustrates the logical flow of how this compound inhibits the GCN2 kinase by binding to its ATP pocket, thereby preventing the phosphorylation of eIF2α and blocking downstream signaling.

Conclusion

The preliminary in vitro data for this compound demonstrate its potent and specific inhibition of the GCN2 kinase. The experimental protocols provided herein offer a robust framework for the further investigation of this and other GCN2 inhibitors. These studies are foundational for the continued exploration of GCN2 as a therapeutic target and the development of novel therapeutics for a range of human diseases.

References

Gcn2-IN-1: A Technical Guide for Studying GCN2 Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gcn2-IN-1 is a potent and specific inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, a critical regulator of cellular stress responses. As a serine/threonine kinase, GCN2 plays a pivotal role in the Integrated Stress Response (ISR), a signaling network that allows cells to adapt to various environmental and physiological challenges, most notably amino acid starvation. Under conditions of amino acid deprivation, uncharged tRNAs accumulate and activate GCN2. Activated GCN2 then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-responsive mRNAs, such as that encoding the transcription factor ATF4. This intricate mechanism enables cells to conserve resources and initiate transcriptional programs to restore homeostasis.

Given its central role in cellular adaptation, particularly in the nutrient-deprived tumor microenvironment, GCN2 has emerged as a compelling therapeutic target in oncology and other diseases. This compound serves as a valuable chemical probe for elucidating the multifaceted biology of GCN2 and for exploring its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its use in studying GCN2 biology.

Data Presentation

Inhibitor Activity

| Inhibitor | GCN2 Enzymatic IC50 | GCN2 Cellular IC50 | Other Kinase Targets (IC50) | Reference |

| This compound (A-92) | <0.3 µM | 0.3-3 µM | Not specified | [1] |

| GCN2iB | 2.4 nM | Not specified | MAP2K5, STK10, ZAK (slightly lower potency) | [1] |

| Compound 6d | Not specified | 230 nM (PERK) | PERK (enzymatic): 0.26 nM | [2] |

| Compound 6e | Not specified | 9000 nM (PERK) | PERK (enzymatic): 3.8 nM | [2] |

In Vivo Efficacy of GCN2 Inhibitors

| Compound | Animal Model | Dosing Regimen | Vehicle | Key Findings | Reference |

| Compound 6d | CCRF-CEM xenograft mice | 0.3, 1, and 3 mg/kg, oral administration | Not specified | Suppressed GCN2 autophosphorylation and ATF4 levels at 3 mg/kg. | [2] |

| GCN2iB | Not specified | Not specified | Not specified | Suitable pharmacokinetic profile for in vivo studies. | [1] |

Signaling Pathways and Experimental Workflows

GCN2 Signaling Pathway

Caption: The GCN2 signaling pathway is activated by amino acid deprivation.

Experimental Workflow: GCN2 Inhibition in a Cellular Context

Caption: A typical workflow for studying GCN2 inhibition in cells.

Experimental Protocols

GCN2 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from a generalized method for kinase binding assays and can be used to determine the IC50 of this compound.

Materials:

-

GCN2 enzyme (recombinant)

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer

-

This compound

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds to 4X the final desired concentration in Kinase Buffer A.

-

Kinase/Antibody Mixture: Prepare a 2X solution of GCN2 kinase and Eu-anti-Tag antibody in Kinase Buffer A. The optimal concentration of each should be determined empirically, but a starting point of 10 nM kinase and 2 nM antibody is recommended.

-

Tracer Solution: Prepare a 4X solution of the appropriate kinase tracer in Kinase Buffer A. The tracer concentration should be at its Kd for GCN2.

-

Assay Assembly:

-

Add 4 µL of the 4X this compound dilution to the wells of a 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Calculate the emission ratio of the acceptor (tracer) to the donor (Europium).

-

Data Analysis: Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for p-eIF2α and ATF4

This protocol allows for the assessment of GCN2 activity in cells treated with this compound by measuring the phosphorylation of its direct substrate, eIF2α, and the expression of the downstream effector, ATF4.

Materials:

-

Cells of interest (e.g., U2OS, HeLa)

-

This compound

-

Amino acid-free medium

-

Complete medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Induce amino acid starvation by replacing the complete medium with amino acid-free medium for a specified time (e.g., 2-6 hours).

-

Treat the cells with various concentrations of this compound during the starvation period. Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of p-eIF2α to total eIF2α and ATF4 to the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a compound in a cellular environment. This generalized protocol can be adapted for this compound.

Materials:

-

Cells expressing GCN2

-

This compound

-

PBS

-

Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

Procedure:

-

Cell Treatment:

-

Treat cultured cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Analysis of Soluble Fraction:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble GCN2 in each sample by Western blot or an ELISA-based method.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble GCN2 as a function of temperature for both vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. An isothermal dose-response curve can also be generated by treating cells with a range of this compound concentrations at a single, optimized temperature.

-

In Vivo Xenograft Study

This is a generalized protocol for evaluating the efficacy of a GCN2 inhibitor in a mouse xenograft model, based on studies with similar compounds.[2]

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Cancer cell line (e.g., CCRF-CEM)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

-

-

Randomization and Treatment:

-

Randomize mice into treatment and control groups.

-

Administer this compound orally at the desired doses (e.g., 1, 3, 10 mg/kg) and schedule (e.g., once or twice daily). The control group receives the vehicle.

-

-

Tumor Growth Measurement:

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (Volume = (length x width²)/2).

-

-

Pharmacodynamic Assessment (Optional):

-

At the end of the study or at specific time points after the last dose, tumors can be harvested to assess target engagement by measuring p-GCN2 and ATF4 levels via Western blot.

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Analyze the statistical significance of the difference in tumor growth between the treated and control groups.

-

Conclusion

This compound is a valuable tool for investigating the complex biology of the GCN2 kinase and its role in the Integrated Stress Response. This technical guide provides a foundation for researchers to design and execute experiments aimed at understanding the function of GCN2 and evaluating the therapeutic potential of its inhibition. The provided protocols, while adaptable, offer a starting point for rigorous scientific inquiry in this exciting and rapidly evolving field. Further optimization of these protocols for specific cell lines and experimental conditions is encouraged to ensure robust and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Gcn2-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gcn2-IN-1 is a potent and specific inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, a critical regulator of the integrated stress response (ISR).[1][2] The ISR is a fundamental cellular signaling network that allows cells to adapt to various environmental stresses, including amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress.[3][4][5] GCN2 is activated by the accumulation of uncharged tRNAs during amino acid scarcity, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][6] This phosphorylation event reduces global protein synthesis to conserve resources while selectively promoting the translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[6][7][8]

Dysregulation of the GCN2 signaling pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3][7] In the context of cancer, tumor cells often experience nutrient deprivation due to their rapid proliferation and inadequate vascularization.[7] To survive under these stressful conditions, cancer cells can hijack the GCN2 pathway to maintain amino acid homeostasis and promote their survival and proliferation.[7][9] Therefore, inhibiting GCN2 with small molecules like this compound presents a promising therapeutic strategy to render cancer cells more vulnerable to nutrient stress and enhance the efficacy of other cancer therapies.[7][9]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate the GCN2 signaling pathway and assess the inhibitor's effects on cellular processes such as cell viability and protein expression.

Data Presentation

This compound Activity and Potency

| Parameter | Value | Reference |

| Enzymatic IC50 | <0.3 µM | [2][10] |

| Cell-Based IC50 | 0.3 - 3 µM | [10] |

Cellular IC50 Values of GCN2 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| TAP20 | MDA-MB-231 (Breast Cancer) | 0.54 | [1] |

| TAP20 | HPAFII (Pancreatic Cancer) | 0.56 | [1] |

| TAP20 | SKOV3 (Ovarian Cancer) | 0.29 | [1] |

| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | [11] |

| Compound 1 | PC-3 (Prostate Cancer) | 10 - 50 | [11] |

| Compound 1 | HepG2 (Liver Cancer) | 10 - 50 | [11] |

| Compound 1 | HCT116 (Colon Cancer) | 22.4 | [11] |

| Compound 2 | HTB-26 (Breast Cancer) | 10 - 50 | [11] |

| Compound 2 | PC-3 (Prostate Cancer) | 10 - 50 | [11] |

| Compound 2 | HepG2 (Liver Cancer) | 10 - 50 | [11] |

| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [11] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: GCN2 Signaling Pathway Under Amino Acid Stress and Inhibition by this compound.

Caption: General Experimental Workflow for a Cell-Based Assay Using this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of GCN2 Pathway Activation